1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one
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Overview
Description
1-(1-Oxa-4,9-diazaspiro[55]undecan-4-yl)ethan-1-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one typically involves the Prins cyclization reaction. The reaction conditions often involve the use of methanesulfonic acid as a catalyst and but-3-en-1-ol as a reactant .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable method for large-scale synthesis due to its efficiency and the ability to introduce various substituents .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the spiro ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a dual ligand for the sigma-1 receptor and the μ-opioid receptor, making it a candidate for the development of new analgesics.
Antituberculosis Activity: Derivatives of this compound have been studied for their activity against Mycobacterium tuberculosis, showing promise as inhibitors of the MmpL3 protein.
Chemical Biology: The unique spirocyclic structure of this compound makes it a valuable scaffold for the design of new bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the ethan-1-one functional group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: These derivatives are potent dual ligands for the sigma-1 receptor and the μ-opioid receptor, similar to 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one.
Uniqueness: this compound is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system, as well as its dual activity at both the sigma-1 and μ-opioid receptors. This dual activity makes it a promising candidate for the development of new analgesics with potentially fewer side effects compared to traditional opioids .
Properties
Molecular Formula |
C10H18N2O2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethanone |
InChI |
InChI=1S/C10H18N2O2/c1-9(13)12-6-7-14-10(8-12)2-4-11-5-3-10/h11H,2-8H2,1H3 |
InChI Key |
YVWQWCJMALYPKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC2(C1)CCNCC2 |
Origin of Product |
United States |
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